molecular formula C22H20N4OS B2688836 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226457-63-1

7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

货号: B2688836
CAS 编号: 1226457-63-1
分子量: 388.49
InChI 键: RQVGERQRROPCQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226457-63-1) is a high-purity synthetic small molecule provided for pharmacological and medicinal chemistry research. This compound belongs to a class of fused thiophene derivatives and is of significant interest in neuroscience research. Its molecular structure, which features planar aromatic systems separated by a linker containing a basic nitrogen, is characteristic of ligands designed for monoamine neurotransmitter receptors . The core research value of this compound lies in its potential as a 5-HT2A receptor antagonist. Structural analogs of this molecule have demonstrated potent antiserotonergic activity in pharmacological evaluations, such as studies on isolated pulmonary arterial rings . The 5-HT2A receptor is a G-protein coupled receptor (GPCR) broadly distributed in the brain, including the cortical regions, and is implicated in the regulation of mood, perception, and sleep. Antagonists of this receptor are a key area of investigation for the treatment of various psychiatric and neurological conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in in vitro binding assays, functional antagonist screening, and as a chemical scaffold for the design of novel receptor ligands.

属性

IUPAC Name

7-phenyl-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c27-21-20-19(18(15-28-20)16-7-3-1-4-8-16)23-22(24-21)26-13-11-25(12-14-26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGERQRROPCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate. The reaction conditions often include heating in the presence of a desiccant like calcium chloride .

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using more efficient catalysts and solvents. The use of green solvents such as ethanol and water, along with mild bases like potassium carbonate or triethylamine, has been reported to yield high-purity products .

化学反应分析

7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties.

Case Study: Inhibition of Cancer Cell Proliferation
A study highlighted the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, demonstrating that specific derivatives showed potent inhibitory effects against various cancer cell lines. For instance:

  • Compound A (structurally related) showed an IC50 of 0.39 µM against HCT116 cells.
  • Compound B exhibited an IC50 of 0.46 µM against MCF-7 cells.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Neuropharmacological Applications

The compound's structural features suggest potential activity at serotonin receptors, particularly the D3 receptor subtype, which is implicated in mood regulation and psychotropic effects.

Case Study: D3 Receptor Selectivity
Research has demonstrated that derivatives targeting the D3 receptor can modulate neurochemical pathways associated with depression and anxiety disorders. The selectivity of these compounds over other receptor types can lead to fewer side effects compared to traditional antidepressants .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

Structural Feature Impact on Activity
Phenyl GroupEnhances lipophilicity and receptor binding affinity
Piperazine RingProvides flexibility and potential for receptor interaction
Thieno RingContributes to biological activity through electron donation

作用机制

The mechanism of action of 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism. This inhibition disrupts the electron transport chain, leading to reduced ATP production and bacterial cell death .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Fluorinated Analogs
  • 7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242857-96-0): This derivative replaces the phenyl groups with fluorophenyl substituents. Its molecular weight (424.47 g/mol) is higher than the target compound due to fluorine substitution .
Chlorophenyl and Benzylpiperazine Derivatives
  • 2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226429-03-3): The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance receptor interactions but reduce solubility. The benzylpiperazine moiety could alter pharmacokinetics compared to the 4-phenylpiperazine in the target compound .
Methoxy and Hydroxy Substitutions
  • 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound 12a): Methoxy groups improve solubility due to their electron-donating nature. However, they may reduce membrane permeability compared to the phenyl groups in the target compound .
  • 2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (Compound 3b): Hydroxyl groups further enhance hydrophilicity, making this derivative more suitable for aqueous formulations .

Core Heterocycle Variations

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compounds such as 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the thiophene ring with pyridine.

Thieno[2,3-d]pyrimidin-4(3H)-one Isomers

Derivatives like those in and feature a thieno[2,3-d]pyrimidin-4(3H)-one core. The difference in ring fusion position (3,2-d vs. 2,3-d) modifies molecular geometry, affecting receptor binding and activity. For example, tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines exhibit anti-inflammatory properties, while thieno[3,2-d]pyrimidines may target dopamine receptors .

Pharmacological Potential

  • Target Compound: The phenylpiperazine group suggests possible dopamine or serotonin receptor modulation, similar to reported thieno[3,2-d]pyrimidines acting as dopamine D₂ receptor negative allosteric modulators .
  • Fluorinated Analog : Enhanced metabolic stability due to fluorine could make it a candidate for in vivo studies .
  • Chlorophenyl Derivative: The chloro substituent may confer antimicrobial activity, as seen in related thienopyrimidinones .

Comparative Data Table

Compound (CAS/Ref) Core Structure Substituents Molecular Weight Potential Activity
1226457-63-1 (Target) Thieno[3,2-d]pyrimidin 7-Phenyl, 2-(4-phenylpiperazin-1-yl) 388.49 CNS modulation
1242857-96-0 Thieno[3,2-d]pyrimidin 7-(2-Fluorophenyl), 2-(4-(2-FPh)piperaz) 424.47 Enhanced receptor affinity
1226429-03-3 Thieno[3,2-d]pyrimidin 7-(4-Cl-Ph), 2-(4-benzylpiperazin-1-yl) 437.00 Antimicrobial
3b Thieno[3,2-d]pyrimidin 3-Me, 2,6-bis(3-OH-Ph) N/A Improved solubility
F3398-5460 Thieno[2,3-d]pyrimidin Tetrahydrobenzo[4,5] substitution N/A Anti-inflammatory

生物活性

7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in treating various diseases, including cancer and tuberculosis. The unique structural features of this molecule, including a thieno[3,2-d]pyrimidine core and phenylpiperazine moiety, contribute to its biological efficacy.

Chemical Structure and Properties

The chemical formula of this compound is C22H20N4OSC_{22}H_{20}N_{4}OS. The compound's structure can be represented as follows:

InChI InChI 1S C22H20N4OS c27 21 20 19 18 15 28 20 16 7 3 1 4 8 16 23 22 24 21 26 13 11 25 12 14 26 17 9 5 2 6 10 17 h1 10 15H 11 14H2 H 23 24 27 \text{InChI }\text{InChI 1S C22H20N4OS c27 21 20 19 18 15 28 20 16 7 3 1 4 8 16 23 22 24 21 26 13 11 25 12 14 26 17 9 5 2 6 10 17 h1 10 15H 11 14H2 H 23 24 27 }

Research indicates that this compound primarily acts by inhibiting specific molecular targets. Notably, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium's energy metabolism. This inhibition leads to reduced ATP production and ultimately bacterial cell death, making it a candidate for tuberculosis treatment.

Anticonvulsant Activity

A study evaluated various derivatives of the compound for their anticonvulsant properties using animal models. The results indicated significant activity in the maximal electroshock (MES) test, particularly for certain derivatives that were structurally similar to 7-phenyl derivatives. These compounds displayed moderate binding affinity to neuronal voltage-sensitive sodium channels, highlighting their potential as anticonvulsants .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the phenylpiperazine moiety is believed to enhance its interaction with cellular targets involved in cell proliferation and survival .

Case Studies

Several case studies have reported on the biological activities of this compound:

  • Antimicrobial Activity : In a study focusing on antimicrobial effects, derivatives of 7-phenyl compounds exhibited significant inhibition against various bacterial strains, indicating potential use as antimicrobial agents.
  • Neuroprotective Effects : Research highlighted neuroprotective properties in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis with other thienopyrimidine derivatives reveals that while many exhibit biological activities, 7-phenyl derivatives stand out due to their unique substitution patterns and higher potency against specific targets.

Compound NameBiological ActivityKey Findings
Thieno[3,2-d]pyrimidin derivativesModerateVarious substitutions lead to different activities
Thieno[3,4-b]pyridine derivativesLowLess effective against similar targets

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized?

  • Methodology : Utilize Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) for functionalization at the 6-position of the thienopyrimidine scaffold. For example, coupling 6-bromo intermediates with alkynes or amines under controlled conditions (e.g., dichloromethane/methanol solvent systems, room temperature to reflux) achieves yields up to 85% .
  • Alternative methods include the Vilsmeier-Haack reaction for cyclization of 2-amino-3-cyanothiophene derivatives using DMF-POCl₃, which provides rapid access to the core structure .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation of substituted thienopyrimidines?

  • Methodology : Cross-validate spectral assignments with computational tools (e.g., density functional theory for 13C^{13}\text{C} NMR chemical shifts). For example, in 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one, the tert-butyl group’s 1H^{1}\text{H} NMR signal at δ 1.39 ppm and 13C^{13}\text{C} signals at δ 28.5 ppm confirm its presence. Degradation observed in melting point analysis (e.g., 162–164°C) may indicate thermal instability requiring inert atmosphere handling .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thienopyrimidine derivatives?

  • Methodology : Use cell-based assays for anticancer activity (e.g., murine B16 melanoma cells for melanin synthesis inhibition) or antiparasitic activity (e.g., Plasmodium falciparum for antimalarial screening). Compounds with IC₅₀ values <10 μM in these assays warrant further investigation .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence dihydrofolate reductase (DHFR) inhibition in thienopyrimidines?

  • Methodology : Synthesize derivatives with varied substituents (e.g., 4-methoxyphenyl or 4-chlorophenyl groups) and assess DHFR binding via enzyme inhibition assays. For instance, 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives show enhanced activity due to improved hydrogen bonding with DHFR’s active site . SAR studies reveal that electron-withdrawing groups (e.g., Cl) at the aryl position increase potency by 30–50% compared to methoxy groups .

Q. What computational approaches are effective for predicting tyrosinase inhibition in thienopyrimidine derivatives?

  • Methodology : Perform molecular docking using AutoDock Vina or Schrödinger Suite to model interactions between 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines and tyrosinase’s copper-binding site. The leading compound 4g (with a 2,4-dihydroxybenzene fragment) shows a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 2.1 μM .

Q. How can researchers address contradictions between in vitro potency and in vivo efficacy in thienopyrimidine-based PI3K inhibitors?

  • Methodology : Optimize pharmacokinetic properties via substituent engineering. For example, introducing morpholine or methanesulfonyl-piperazine groups (as in GDC-0941) improves oral bioavailability by reducing first-pass metabolism. Pharmacodynamic studies in xenograft models confirm target engagement (e.g., reduced Akt phosphorylation at Ser473) .

Q. What strategies mitigate thermal degradation during the synthesis of 7-phenyl-substituted thienopyrimidines?

  • Methodology : Employ low-temperature reaction conditions (e.g., −78°C for lithiation steps) and stabilize intermediates via trimethylsilyl protection. For example, 2-tert-butylamino-6-[(trimethylsilyl)ethynyl] derivatives are isolated as stable intermediates before desilylation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。